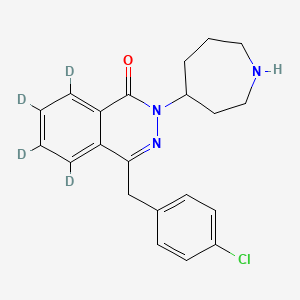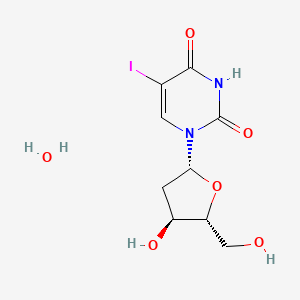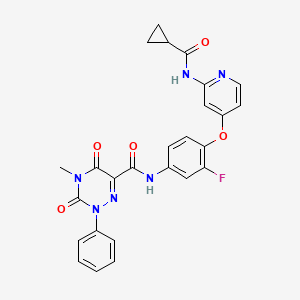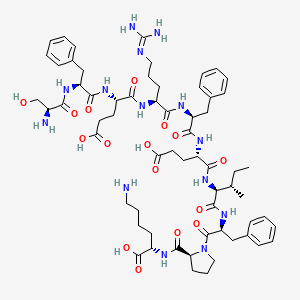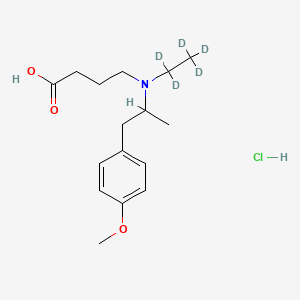
1,2-Dihydrobudesonide-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydrobudesonide-d8: is a deuterated derivative of budesonide, a glucocorticoid used primarily for its anti-inflammatory properties. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in the field of pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydrobudesonide-d8 involves the incorporation of deuterium atoms into the budesonide molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis of budesonide can also lead to the formation of this compound. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used in reduction reactions to introduce deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dihydrobudesonide-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidized Products: Formation of ketones or carboxylic acids.
Reduced Products: Formation of alcohols or alkanes.
Substituted Products: Formation of halogenated or alkylated derivatives
Applications De Recherche Scientifique
1,2-Dihydrobudesonide-d8 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of budesonide in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of budesonide.
Biological Research: Used in studies related to inflammation and immune response due to its glucocorticoid properties.
Medical Research: Investigated for its potential therapeutic effects in conditions such as asthma, Crohn’s disease, and ulcerative colitis.
Industrial Applications: Used in the development of new pharmaceuticals and in quality control processes .
Mécanisme D'action
1,2-Dihydrobudesonide-d8 exerts its effects through the same mechanism as budesonide. It binds to the glucocorticoid receptor, leading to the activation or repression of target genes involved in the inflammatory response. The binding of the compound to the receptor results in:
Decreased Vasodilation and Permeability: Reduces the movement of leukocytes to sites of inflammation.
Modulation of Gene Expression: Alters the expression of genes involved in the inflammatory process, leading to reduced production of inflammatory mediators such as cytokines and chemokines
Comparaison Avec Des Composés Similaires
Budesonide: The parent compound, used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar anti-inflammatory effects.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.
Uniqueness of 1,2-Dihydrobudesonide-d8:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique, allowing for detailed pharmacokinetic and metabolic studies.
Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-deuterated counterparts, making them valuable in research
Propriétés
Formule moléculaire |
C25H36O6 |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |
Clé InChI |
UEXJIOHTZFZGOQ-SMANYZGRSA-N |
SMILES isomérique |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
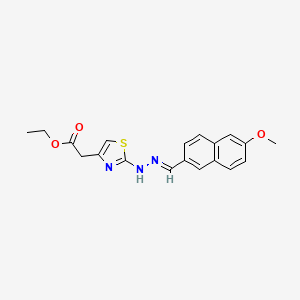

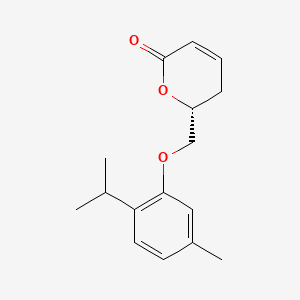
![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)
